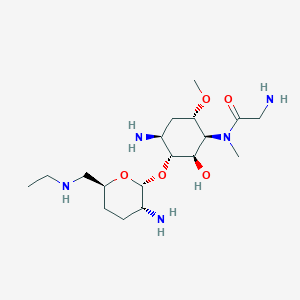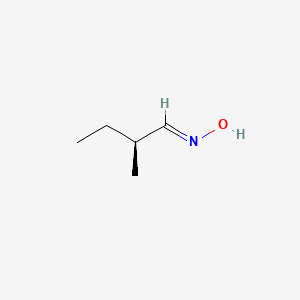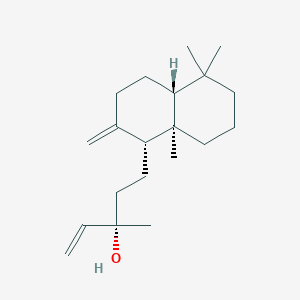
Istamycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Istamycin C is an amino sugar.
Aplicaciones Científicas De Investigación
Aminoglycoside Resistance in Bacterial Strains
The study by Piendl, Böck, and Cundliffe (2004) explores how certain bacteria, including Streptomyces tenjimariensis (which produces Istamycin), exhibit resistance to aminoglycoside antibiotics. This resistance is associated with the 16S ribosomal RNA, highlighting a critical area in understanding bacterial defense mechanisms against antibiotics like Istamycin C Piendl, Böck, & Cundliffe, 2004.
Ecological Role and Biosynthesis
Antibiotic Production in Response to Competition
Slattery, Rajbhandari, and Wesson (2001) report on how the marine bacterium Streptomyces tenjimariensis produces antibiotics like Istamycin A and B under specific conditions, suggesting that these compounds play an ecological role in countering competitive species. This insight is critical for understanding the natural function and potential applications of this compound in ecological and competitive bacterial interactions Slattery, Rajbhandari, & Wesson, 2001.
Biosynthetic Pathway of Aminoglycoside Antibiotics
The study by Huong et al. (2019) delves into the biosynthetic pathways of aminoglycosides like Istamycin, with a focus on the initial steps involving phosphorylation and subsequent creation of a natural defensive structural feature. Understanding these biochemical details is vital for comprehending the synthesis and potential modifications of this compound for various applications Huong et al., 2019.
Profiling and Characterization
Profiling and Characterization of Istamycin Congeners
Nguyen, Huong, Kim, Sohng, Yoon, and Park (2016) developed a robust method for profiling and characterizing biosynthetic congeners in the Istamycin pathway, including this compound. Their work provides a comprehensive understanding of the diverse forms of Istamycin and their characteristics, which is crucial for further research and potential therapeutic applications Nguyen et al., 2016.
Propiedades
Fórmula molecular |
C18H37N5O5 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C18H37N5O5/c1-4-22-9-10-5-6-11(20)18(27-10)28-17-12(21)7-13(26-3)15(16(17)25)23(2)14(24)8-19/h10-13,15-18,22,25H,4-9,19-21H2,1-3H3/t10-,11+,12-,13-,15+,16+,17+,18+/m0/s1 |
Clave InChI |
XKGUGTMUSMUVIP-GTSDWETFSA-N |
SMILES isomérico |
CCNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |
SMILES |
CCNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |
SMILES canónico |
CCNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1253716.png)
![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)


![2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)



![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)



